4-methyl-2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-5-carboxylic acid
Overview
Description
The compound “4-methyl-2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-5-carboxylic acid” is a complex organic molecule that contains a 1,2,4-triazole ring and a thiazole ring . Compounds containing the 1,2,4-triazole ring in their structure are known for their multidirectional biological activity .
Molecular Structure Analysis
The molecular structure of “this compound” is likely to be complex due to the presence of both 1,2,4-triazole and thiazole rings. The 1,2,4-triazole ring can exist in three tautomeric forms . The specific structure would need to be confirmed through techniques such as NMR and MS analysis .Scientific Research Applications
Synthesis and Characterization
- 4-methyl-2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-5-carboxylic acid and related compounds have been synthesized and characterized in various studies. For instance, Koparır, Çetin, and Cansiz (2005) synthesized 5-Furan-2yl[1,3,4]oxadiazole-2-thiol and 5-Furan-2yl-4H [1,2,4] triazole-3-thiol from furan-2-carboxylic acid hydrazide, confirming structures with IR and 1H-NMR spectra (Koparır, Çetin, & Cansiz, 2005).
Biological Activities
- The compounds derived from this chemical structure exhibit a range of biological activities. Özil et al. (2015) investigated a series of fused and non-fused 1,2,4-triazole derivatives for their antimicrobial, anti-lipase, and antiurease activities (Özil, Bodur, Ülker, & Kahveci, 2015).
- Salionov (2015) synthesized esthers of 2-(4-R-5-(thiophene-2-yl)-4H-1,2,4-triazoles-3-iltio)acetic acids, exploring their physical and chemical properties and acute toxicity, showing potential for various biological activities (Salionov, 2015).
Pharmaceutical Applications
- Some derivatives have been explored for pharmaceutical applications. For example, Dave et al. (2007) synthesized thiazolidinones and Mannich bases of 4‐Amino‐3‐mercapto‐5‐pyridin‐3′‐yl‐[1,2,4]‐triazole, evaluating them for antimicrobial and antitubercular activities (Dave, Purohit, Akbari, & Joshi, 2007).
Corrosion Inhibition
- Yadav et al. (2013) studied benzimidazole derivatives, including 4-(phenyl)-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol, as inhibitors for mild steel corrosion in HCl solution, demonstrating their effectiveness in this application (Yadav, Behera, Kumar, & Sinha, 2013).
Antimicrobial Agents
- Reddy et al. (2010) synthesized 6-(aryl/heteryl)-3-(5-methyl-1-phenyl-1H-4-pyrazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles with marked inhibition of bacterial and fungal growth, highlighting their potential as antimicrobial agents (Reddy, Rao, Kumar, & Nagaraj, 2010).
Future Directions
The future directions for research on “4-methyl-2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-5-carboxylic acid” could include further investigations on this scaffold to harness its optimum antibacterial potential . Moreover, rational design and development of novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .
Mechanism of Action
Target of Action
They have been found to act as antimicrobial, antifungal, antiviral, and anticancer agents .
Mode of Action
Many 1,2,4-triazole and thiazole derivatives interact with biological targets through hydrogen-bonding and dipole interactions .
Biochemical Pathways
Many 1,2,4-triazole and thiazole derivatives are known to affect various biochemical pathways related to their antimicrobial, antifungal, antiviral, and anticancer activities .
Pharmacokinetics
Many 1,2,4-triazole and thiazole derivatives are known to have good bioavailability due to their favorable physicochemical properties .
Result of Action
Many 1,2,4-triazole and thiazole derivatives are known to have potent inhibitory activities against various types of cells, including cancer cells and microbial cells .
Action Environment
Many 1,2,4-triazole and thiazole derivatives are known to be stable under various environmental conditions .
Properties
IUPAC Name |
4-methyl-2-(1H-1,2,4-triazol-5-yl)-1,3-thiazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2S/c1-3-4(7(12)13)14-6(10-3)5-8-2-9-11-5/h2H,1H3,(H,12,13)(H,8,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZBFQXAAKWSAQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=NC=NN2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258651-75-0 | |
Record name | 4-methyl-2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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